1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one
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Overview
Description
1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad range of biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group into the quinoline ring.
Amination: Substitution of the nitro group with an amino group.
Alkylation: Introduction of the methyl group.
Coupling Reaction: Formation of the final compound by coupling with 4-(propan-2-yl)phenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens and alkyl halides are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. It may inhibit enzymes or interfere with DNA replication, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-nitroquinolin-2-one: Lacks the amino and propan-2-ylphenyl groups.
4-amino-1-methylquinolin-2-one: Lacks the nitro group.
3-nitro-4-{[4-(propan-2-yl)phenyl]amino}quinolin-2-one: Lacks the methyl group.
Uniqueness
1-methyl-3-nitro-4-{[4-(propan-2-yl)phenyl]amino}-1,2-dihydroquinolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-3-nitro-4-(4-propan-2-ylanilino)quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12(2)13-8-10-14(11-9-13)20-17-15-6-4-5-7-16(15)21(3)19(23)18(17)22(24)25/h4-12,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEULESFVJBASGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26664117 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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